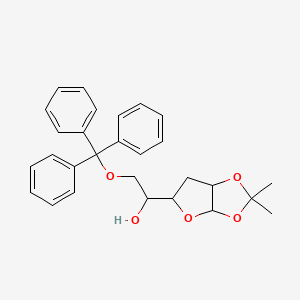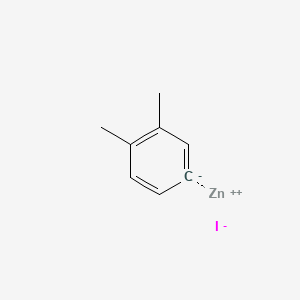
zinc;1,2-dimethylbenzene-5-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1,2-dimethylbenzene-5-ide;iodide, also known as 3,4-dimethylphenylzinc iodide, is an organozinc compound with the molecular formula C₈H₉IZn. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,2-dimethylbenzene-5-ide;iodide typically involves the reaction of 3,4-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
3,4-dimethylphenyl iodide+Zn→3,4-dimethylphenylzinc iodide
This method ensures the formation of the organozinc compound with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and controlled environments ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Zinc;1,2-dimethylbenzene-5-ide;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the primary product is often a substituted aromatic compound .
Scientific Research Applications
Chemistry
In chemistry, zinc;1,2-dimethylbenzene-5-ide;iodide is used as a reagent for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives and reaction products are often explored for their potential biological activities. Research into these areas is ongoing, with a focus on developing new pharmaceuticals and bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in organic synthesis makes it a crucial component in the manufacturing of various chemical products .
Mechanism of Action
The mechanism by which zinc;1,2-dimethylbenzene-5-ide;iodide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .
Comparison with Similar Compounds
Similar Compounds
Zinc iodide (ZnI₂): A simple inorganic compound used in various applications, including as a catalyst and in radiography.
3,4-Dimethylphenylzinc chloride: Another organozinc compound with similar reactivity but different halide component.
Uniqueness
Zinc;1,2-dimethylbenzene-5-ide;iodide is unique due to its specific structure, which imparts distinct reactivity patterns compared to other organozinc compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C8H9IZn |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
zinc;1,2-dimethylbenzene-5-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VNMVACXRZXUZIP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
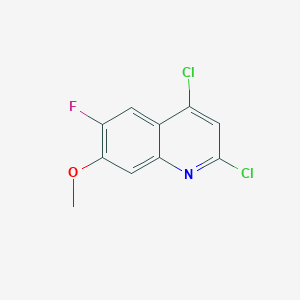
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
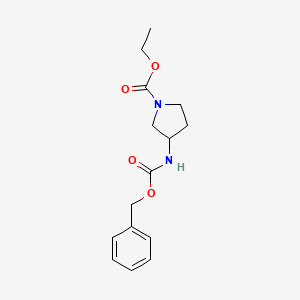
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
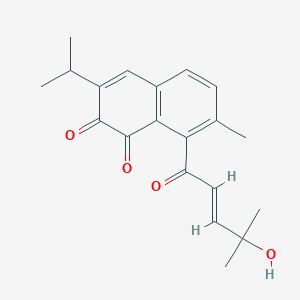
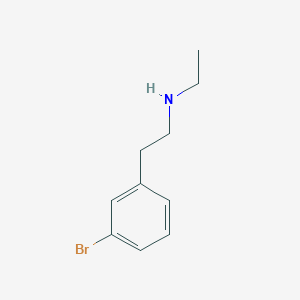
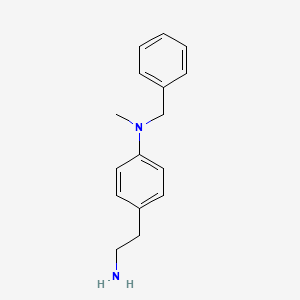
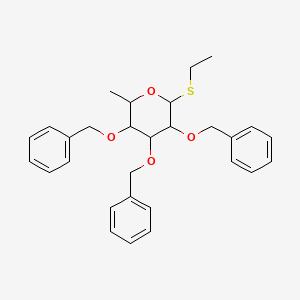
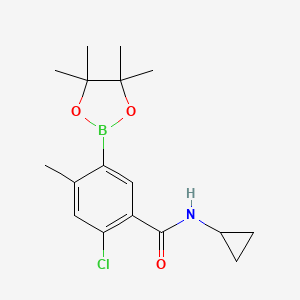
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
